Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride

Description

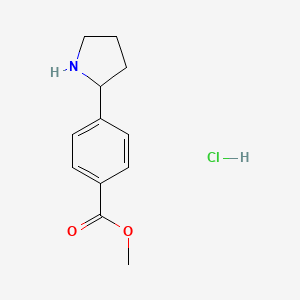

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS: 1381927-79-2) is a chiral organic compound featuring a benzoate ester core substituted at the para position with a pyrrolidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is structurally characterized by:

- A methyl ester group at the benzoate moiety.

- A pyrrolidine ring (a five-membered secondary amine) fused to the aromatic ring.

- (R)-stereochemistry at the pyrrolidine ring, as indicated by its enantiomer-specific CAS entry .

It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted small molecules due to its amine-functionalized aromatic system.

Properties

IUPAC Name |

methyl 4-pyrrolidin-2-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDSVQMGMNSYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735006 | |

| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203685-30-6 | |

| Record name | Benzoic acid, 4-(2-pyrrolidinyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride typically involves the esterification of 4-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 4-(pyrrolidin-2-yl)benzoic acid.

Reduction: 4-(pyrrolidin-2-yl)benzyl alcohol.

Substitution: 4-(pyrrolidin-2-yl)benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is synthesized through the esterification of 4-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a catalyst, typically sulfuric acid. The resulting ester is then treated with hydrochloric acid to produce the hydrochloride salt, enhancing its solubility in aqueous environments. This compound's structure includes a pyrrolidine ring which contributes to its pharmacological properties.

Synthesis Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Esterification of 4-(pyrrolidin-2-yl)benzoic acid with methanol | Reflux with sulfuric acid catalyst |

| 2 | Formation of hydrochloride salt | Treatment with hydrochloric acid |

Organic Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including carbon-nitrogen bond formations. This compound is instrumental in synthesizing bioactive molecules that contribute to drug discovery efforts.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been identified as a lead compound for developing drugs targeting metabolic disorders and has shown promise in modulating glucagon receptor activity, which is significant for managing type 2 diabetes mellitus .

Case Study: Diabetes Management

A study demonstrated that this compound could influence glucose homeostasis by modulating glucagon receptor activity, indicating its potential role in diabetes management.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against multidrug-resistant bacterial strains. In vitro studies have shown effectiveness against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study: Antimicrobial Efficacy

In comparative studies, derivatives of pyrrolidine compounds were tested against resistant strains, revealing significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL against Gram-positive bacteria .

Central Nervous System Research

The compound is also explored for its effects on the central nervous system (CNS). Researchers utilize it to synthesize analogs that interact with neurotransmitter receptors, aiming to develop new treatments for neurological disorders.

Case Study: CNS Modulation

Studies have indicated that synthesized analogs can alter neural activity, showcasing potential therapeutic applications in treating conditions like anxiety and depression.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its derivatives are explored for electrical conductivity properties and are incorporated into polymers to study their conductive behavior using electrochemical methods.

Summary of Applications

The versatility of this compound across various fields underscores its significance in both research and industrial contexts:

| Field | Application |

|---|---|

| Organic Chemistry | Building block for complex molecule synthesis |

| Medicinal Chemistry | Potential therapeutic agent for metabolic disorders |

| Antimicrobial Research | Effective against multidrug-resistant bacteria |

| CNS Research | Development of treatments for neurological disorders |

| Industrial Chemistry | Production of specialty chemicals and conductive materials |

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, which contribute to the compound’s biological effects.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Analogs

Key Structural Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered).

- Basicity : Piperidine derivatives (e.g., methyl 4-(piperidin-4-yl)benzoate hydrochloride, CAS 936130-82-4) exhibit lower ring strain and higher basicity compared to pyrrolidine analogs, influencing their reactivity and binding affinity in biological systems .

| Compound Name | CAS Number | Ring Type | Functional Group | Similarity Score |

|---|---|---|---|---|

| Methyl 4-(piperidin-4-yl)benzoate HCl | 936130-82-4 | Piperidine | Ester | 1.00 |

| Methyl 4-(pyrrolidin-2-yl)benzoate HCl | 1381927-79-2 | Pyrrolidine | Ester | N/A (Reference) |

Applications : Piperidine analogs are more prevalent in CNS drug development due to enhanced blood-brain barrier penetration, whereas pyrrolidine derivatives are explored in peripheral receptor modulation .

Positional Isomers

Example :

| Property | Para-Substituted (Target) | Ortho-Substituted |

|---|---|---|

| Steric Hindrance | Low | High |

| Electronic Effects | Balanced resonance | Distorted π-cloud |

The ortho isomer’s steric constraints reduce its suitability for planar binding interactions in enzyme active sites compared to the para-substituted target compound .

Functional Group Variations

Carboxylic Acid vs. Ester :

- 4-(Piperidin-4-yl)benzoic acid hydrochloride (CAS 149353-84-4) replaces the ester with a carboxylic acid, altering solubility and reactivity.

| Property | Methyl Ester (Target) | Carboxylic Acid Analog |

|---|---|---|

| Solubility | Moderate (polar) | High (ionic) |

| Reactivity | Hydrolysis-resistant | Prone to deprotonation |

The carboxylic acid derivative is more suited for ionic interactions in aqueous environments, whereas the ester form offers better stability in organic synthesis .

Stereoisomerism

- (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride (CAS 1391547-09-3) highlights the role of chirality.

| Stereochemistry | Target (R-configuration) | S-Configuration Analog |

|---|---|---|

| Bioactivity | High affinity for chiral targets (e.g., GPCRs) | Reduced or altered activity |

Enantiomeric purity is critical for applications in asymmetric catalysis or enantioselective drug design .

Biological Activity

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.72 g/mol. The compound features a benzoate moiety linked to a pyrrolidine ring, enhancing its solubility and biological activity. The hydrochloride form improves its solubility in aqueous solutions, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as an antagonist for glucagon receptors, which play a crucial role in glucose metabolism and are significant in managing type 2 diabetes mellitus. The pyrrolidine ring can modulate enzyme activity and influence signal transduction pathways, leading to various cellular effects.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of certain bacteria, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 3.12 μg/mL for some derivatives .

| Pathogen | MIC (μg/mL) | Control (e.g., Isoniazid) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 0.25 |

| Escherichia coli | 12.5 | 2 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This property positions it as a candidate for developing anti-inflammatory therapies .

Case Studies and Research Findings

- Diabetes Management : A study explored the compound's ability to modulate glucagon receptor activity, indicating potential applications in diabetes management by influencing glucose homeostasis.

- Antimicrobial Efficacy : In a comparative study, various derivatives of pyrrolidine compounds were tested against multidrug-resistant strains. This compound showed promising results against resistant Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in treating infections caused by resistant bacteria. Results indicated significant reductions in bacterial load when administered at appropriate dosages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.